molecular formula C3H10NO4P B1204338 N-Methylethanolamine phosphate CAS No. 6909-61-1

N-Methylethanolamine phosphate

Cat. No. B1204338
CAS RN: 6909-61-1
M. Wt: 155.09 g/mol
InChI Key: HZDCAHRLLXEQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylethanolamine phosphate is the O-phospho derivative of N-methylethanolamine. It derives from a N-methylethanolamine. It is a conjugate acid of a N-methylethanolaminium phosphate(1-).
N-Methylethanolaminium phosphate belongs to the class of organic compounds known as phosphoethanolamines. Phosphoethanolamines are compounds containing a phosphate linked to the second carbon of an ethanolamine. N-Methylethanolaminium phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). N-Methylethanolaminium phosphate can be converted into N-methylethanolamine.

Scientific Research Applications

Enzyme Activity Enhancement

N-Methylethanolamine has been found to significantly activate bovine intestine alkaline phosphatase (BIALP). This activation is crucial for sensitive assays such as enzyme immunoassay (EIA), where BIALP serves as a signaling enzyme. The study by Sekiguchi et al. (2011) demonstrated that N-Methylethanolamine, among other aminoalcohols, increases the catalytic efficiency (k(cat)) of BIALP in the hydrolysis of p-nitrophenyl phosphate (Sekiguchi, Hashida, Yasukawa, & Inouye, 2011).

Polymer Support in Oligonucleotide Synthesis

In the field of nucleic acids research, N-Methylethanolamine phosphate derivatives are used in the synthesis of DNA fragments. Sinha et al. (1984) outlined the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides, a process that simplifies the deprotection and isolation of the final DNA product (Sinha, Biernat, McManus, & Köster, 1984).

Materials Science Applications

N-Methylethanolamine is also utilized in materials science, particularly in the synthesis of calcium phosphates for bone tissue engineering. Suchanek et al. (2018) reported a hydrothermal process involving monoethanolamine and ethylenediamine tetraacetic acid to synthesize various forms of calcium phosphates, demonstrating the versatility of N-Methylethanolamine in modifying crystal growth (Suchanek, Bartkowiak, Perzanowski, & Marszałek, 2018).

Analytical Chemistry

In analytical chemistry, N-Methylethanolamine is used in high-performance liquid chromatography (HPLC) for the determination of impurities in pharmaceutical substances. Anerao et al. (2018) developed a sensitive HPLC method with pre-column derivatization for determining N-Methylethanolamine in diphenhydramine hydrochloride (Anerao, Dighe, Gupta, Patil, & Pradhan, 2018).

properties

CAS RN

6909-61-1

Product Name

N-Methylethanolamine phosphate

Molecular Formula

C3H10NO4P

Molecular Weight

155.09 g/mol

IUPAC Name

2-(methylamino)ethyl dihydrogen phosphate

InChI

InChI=1S/C3H10NO4P/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7)

InChI Key

HZDCAHRLLXEQFY-UHFFFAOYSA-N

SMILES

CNCCOP(=O)(O)O

Canonical SMILES

CNCCOP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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